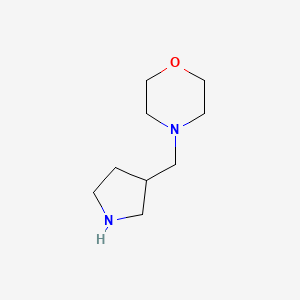

4-(Pyrrolidin-3-ylmethyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Pyrrolidin-3-ylmethyl)morpholine is a heterocyclic organic compound that features both a pyrrolidine and a morpholine ring. This compound is of interest due to its unique structural properties, which make it a valuable scaffold in medicinal chemistry and drug discovery. The presence of both nitrogen-containing rings allows for diverse chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The morpholine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 4-(Pyrrolidin-3-ylmethyl)morpholine may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or distillation. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyrrolidin-3-ylmethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings can be targeted.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 4-(Pyrrolidin-3-ylmethyl)morpholine exhibit significant anticancer properties. For instance, compounds related to this morpholine structure have been studied for their ability to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial in cancer metabolism. The inhibition of these enzymes can lead to decreased tumor growth and increased apoptosis in cancer cells .

1.2 Neurological Disorders

The compound has also been investigated for potential applications in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. Preliminary studies have shown promising results in modulating serotonin and dopamine pathways .

Synthetic Methodologies

2.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of complex molecular architectures. For example, it can be utilized in the synthesis of pyrrolidine-based compounds through nucleophilic substitution reactions or as a precursor for constructing more complex heterocycles .

2.2 Combinatorial Chemistry

The compound's unique structure makes it an ideal candidate for combinatorial chemistry approaches aimed at generating diverse libraries of compounds for high-throughput screening. This application is particularly relevant in drug discovery processes where the identification of lead compounds is essential .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

Wirkmechanismus

The mechanism of action of 4-(Pyrrolidin-3-ylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simpler structure with only the pyrrolidine ring.

Morpholine: Contains only the morpholine ring.

Piperidine: Similar to pyrrolidine but with a six-membered ring.

Uniqueness

4-(Pyrrolidin-3-ylmethyl)morpholine is unique due to the combination of both pyrrolidine and morpholine rings, which provides a versatile scaffold for chemical modifications and potential biological activity. This dual-ring structure allows for interactions with a broader range of molecular targets compared to simpler compounds like pyrrolidine or morpholine alone.

Biologische Aktivität

4-(Pyrrolidin-3-ylmethyl)morpholine is a compound notable for its diverse biological activities, primarily attributed to its unique molecular structure, which includes a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.

Molecular Structure and Properties

The molecular formula of this compound is C9H18N2O, with a molecular weight of 170.25 g/mol. The presence of both morpholine and pyrrolidine rings allows for significant interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is largely influenced by its ability to form hydrogen bonds and interact with various enzymes and receptors. The pyrrolidine ring enhances the compound's three-dimensional structure, allowing it to fit into enzyme active sites effectively. This interaction can modulate biochemical pathways, affecting cellular functions such as signaling and metabolism.

Key Mechanisms:

- Kinase Inhibition : Morpholine derivatives, including this compound, have been shown to inhibit key kinases like PI3K and mTOR, crucial in cancer cell proliferation and survival (Hobbs et al., 2019).

- Biochemical Pathways : The compound can influence various metabolic pathways through its interaction with enzymes and proteins, potentially leading to altered gene expression and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have demonstrated that morpholine derivatives can inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the morpholine and pyrrolidine rings can significantly affect the compound's potency and selectivity against various targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on Morpholine | Increased potency against certain kinases |

| Alteration of Pyrrolidine | Enhanced selectivity and reduced toxicity |

Case Studies

- Inhibition of NAPE-PLD : A study focused on the development of inhibitors for N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) highlighted the effectiveness of pyrrolidine derivatives in enhancing inhibitory potency (PMC7816197). The introduction of a pyrrolidine moiety increased activity significantly compared to other substituents.

- Drug Metabolism Studies : In vitro studies have explored the metabolic pathways involving this compound, revealing insights into its pharmacokinetics and potential drug-drug interactions (Science.gov). These findings are critical for understanding how the compound behaves in biological systems.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Synthesis Optimization : Developing more efficient synthetic routes could enhance yield and reduce costs.

- Expanded Biological Testing : Further studies are needed to explore the full range of biological activities and therapeutic potentials.

- Clinical Applications : Investigating the compound's efficacy in clinical settings will be crucial for its development as a therapeutic agent.

Eigenschaften

IUPAC Name |

4-(pyrrolidin-3-ylmethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-10-7-9(1)8-11-3-5-12-6-4-11/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQJKJPNFWHBRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.